1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine
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Overview
Description
1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: is an organic compound that features a five-membered heterocyclic ring known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine typically involves the formation of the oxadiazole ring followed by the attachment of the cyclohexylamine group. One common method is the uronium activation method, which involves the reaction of carboxylic acids with amidoximes under dehydrative cyclization conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry as a pharmacophore for the development of new drugs. It has been investigated for its anticancer, anticonvulsant, and antidiabetic properties .
Industry: In the industrial sector, the compound is used in the development of high-energy materials and as a component in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
1,2,4-Oxadiazole: A regioisomer with similar properties but different reactivity.
1,3,4-Oxadiazole: Another regioisomer with distinct chemical behavior.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Uniqueness: The uniqueness of 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(10)5-3-2-4-6-9/h2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVPJFOFMVZEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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